molecular formula C13H24N2O3 B12810111 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione CAS No. 91973-10-3

1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione

Cat. No.: B12810111
CAS No.: 91973-10-3
M. Wt: 256.34 g/mol
InChI Key: VBBSHWTZVZMKHA-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method is the reductive amination of bio-platform molecules, where hydroxyl and aldehyde groups are converted into nitrogen-containing compounds through catalytic processes . This method can be performed using thermocatalysis, electrocatalysis, or photocatalysis, depending on the desired reaction conditions and efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing renewable biomass as a starting material. The catalytic transformation of biomass into platform molecules, followed by reductive amination, offers a sustainable and cost-effective approach to producing this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Hydroxymethyl)-3,6-diisobutylpiperazine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

91973-10-3

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

1-(hydroxymethyl)-3,6-bis(2-methylpropyl)piperazine-2,5-dione

InChI

InChI=1S/C13H24N2O3/c1-8(2)5-10-13(18)15(7-16)11(6-9(3)4)12(17)14-10/h8-11,16H,5-7H2,1-4H3,(H,14,17)

InChI Key

VBBSHWTZVZMKHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)N(C(C(=O)N1)CC(C)C)CO

Origin of Product

United States

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